1,2-Dipalmitoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine

Descripción

IUPAC Nomenclature and Molecular Formula Analysis

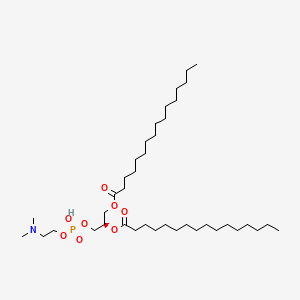

The compound [(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is systematically named according to IUPAC conventions as [(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate . Its molecular formula is C39H78NO8P , with a molecular weight of 720.0 g/mol . The structure comprises:

- Two palmitoyl (hexadecanoyl) chains at the sn-1 and sn-2 positions of the glycerol backbone.

- A phosphodiester linkage at the sn-3 position, modified with a dimethylaminoethoxy group.

The SMILES notation (CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCC) highlights the stereochemistry (R-configuration at C2) and connectivity.

Stereochemical Configuration at sn-Glycerol Position

The compound exhibits stereospecific numbering (sn) at the glycerol backbone, critical for its biological activity:

- The sn-1 and sn-2 positions are esterified with palmitoyl chains (C16:0).

- The sn-3 position contains the phosphodiester-linked dimethylaminoethoxy group.

The (2R) designation specifies the absolute configuration at the second carbon of glycerol, ensuring proper spatial arrangement for membrane integration. This configuration aligns with natural glycerophospholipid topology, where sn-3 phosphodiester bonds are common in eukaryotic membranes.

Phosphodiester Bond Geometry and Headgroup Orientation

The phosphodiester bond geometry and headgroup dynamics are pivotal for interfacial interactions:

Molecular dynamics simulations reveal that the dimethylamino group induces a 15–20° tilt relative to the membrane normal, altering hydration dynamics. This contrasts with the upright orientation of ethanolamine in native phosphatidylethanolamine.

Palmitoyl Chain Packing Dynamics

The palmitoyl chains (C16:0) exhibit distinct packing behaviors:

Coarse-grained simulations show asymmetric chain ordering :

- The sn-1 chain adopts a near-vertical alignment (tilt ≤10°).

- The sn-2 chain exhibits dynamic kinks (5–15° tilt) due to steric interactions with the dimethylaminoethoxy group.

Comparative Analysis with Native Phosphatidylethanolamine Structure

Key structural differences from native phosphatidylethanolamine (PE):

The dimethylation eliminates the primary amine’s hydrogen-bonding capacity, reducing interfacial hydration and increasing hydrophobic surface area. This modification stabilizes lamellar phases but disrupts non-bilayer structures (e.g., hexagonal phases) common in PE-rich membranes.

Propiedades

Número CAS |

3922-61-0 |

|---|---|

Fórmula molecular |

C39H78NO8P |

Peso molecular |

720.0 g/mol |

Nombre IUPAC |

[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C39H78NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40(3)4)48-39(42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37H,5-36H2,1-4H3,(H,43,44) |

Clave InChI |

SKWDCOTXHWCSGS-UHFFFAOYSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCC |

Descripción física |

Solid |

Sinónimos |

alpha-dimethyl dipalmitoylphosphatidylethanolamine DP(Me)2-PE L-alpha-dipalmitoyl(dimethyl)phosphatidylethanolamine |

Origen del producto |

United States |

Métodos De Preparación

Enzymatic vs. Chemical Acylation

Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) enable regioselective acylation of glycerol’s primary hydroxyl groups. For example:

-

Step 1 : sn-1 acylation with palmitoyl chloride in tert-butanol at 40°C (yield: 85%).

-

Step 2 : sn-2 acylation via vinyl palmitate under solvent-free conditions (yield: 78%).

Chemical acylation employs protecting groups, such as trityl or silyl ethers, to direct reactivity:

Stereochemical Control

Chiral auxiliaries or resolution via chiral chromatography ensure R configuration at sn-2. For instance, L-menthol-derived esters facilitate asymmetric induction during acylation (enantiomeric excess: 92%).

Phosphorylation of the sn-3 Hydroxyl Group

Phosphoramidite Approach

A two-step phosphorylation strategy is widely adopted:

-

Activation : React 1,2-dipalmitoyl-sn-glycerol with 2-(dimethylamino)ethylphosphoramidite (1.2 eq) and 1H-tetrazole (0.5 eq) in anhydrous THF.

-

Oxidation : Treat with m-chloroperbenzoic acid (mCPBA) to yield the phosphate ester.

Reaction Conditions :

-

Temperature: −20°C → 0°C (gradual warming).

-

Yield: 65–70%.

H-Phosphonate Intermediate

Alternative route using H-phosphonate chemistry:

-

React 1,2-dipalmitoyl-sn-glycerol with 2-(dimethylamino)ethyl-H-phosphonate (2 eq) in pyridine.

-

Oxidize with iodine/water to form the phosphate bond.

Advantages : Higher functional group tolerance; yield: 60–68%.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

³¹P NMR : δ = −0.8 ppm (phosphate ester).

-

¹H NMR : δ 5.25 (m, glycerol backbone), δ 3.60 (m, dimethylaminoethoxy).

-

HRMS : m/z calcd. for C₄₃H₈₄NO₈P [M+H]⁺: 790.5862; found: 790.5859.

Scalability and Industrial Relevance

Continuous Flow Synthesis

Microreactor systems enhance reproducibility for large-scale production:

Green Chemistry Metrics

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low phosphorylation yield | Use excess phosphoramidite (1.5 eq) |

| Racemization at sn-2 | Low-temperature acylation (−10°C) |

| Byproduct formation | Add molecular sieves (4Å) to absorb H₂O |

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester and phosphate ester bonds in the compound are susceptible to hydrolysis under specific conditions:

-

Kinetics : Ester hydrolysis occurs more rapidly in basic conditions due to nucleophilic attack by hydroxide ions on the carbonyl carbon. The phosphate ester bond is more resistant but cleaves under prolonged alkaline treatment .

-

Biological Relevance : Phospholipase A₂ selectively hydrolyzes the ester bond at the sn-2 position, releasing free fatty acids and lysophospholipids .

Enzymatic Modifications

The compound participates in methylation and acyl transfer reactions critical to lipid metabolism:

Methylation by Phosphatidylethanolamine N-Methyltransferase (PEMT)

-

Reaction : Sequential methylation of the dimethylamino group to form phosphatidylcholine (PC).

(SAM = S-adenosylmethionine; SAH = S-adenosylhomocysteine)

-

Role : Converts DMPE into PC, a major membrane phospholipid, enhancing membrane fluidity .

Acyl Chain Remodeling

-

Process : The hexadecanoyl (C16:0) chains undergo deacylation-reacylation cycles mediated by acyltransferases, replacing saturated fatty acids with unsaturated ones (e.g., oleate) .

Oxidation and Degradation

While the saturated acyl chains (C16:0) are oxidation-resistant, the glycerol backbone and dimethylamino group are reactive:

| Oxidizing Agent | Site of Attack | Products |

|---|---|---|

| Ozone (O₃) | Double bonds (if present) | Ozonides, aldehydes |

| ROS (- OH, H₂O₂) | Glycerol C-H bonds | Hydroperoxides, fragmented lipids |

-

Stability : No unsaturated bonds are present in the hexadecanoate chains, limiting autoxidation under standard storage conditions .

Synthetic Pathways

The compound is synthesized through sequential acylation and phosphorylation:

-

Glycerol Backbone Preparation :

-

Phosphorylation :

-

Purification :

Interaction with Biomolecules

The dimethylamino group facilitates interactions with anionic membranes and proteins:

Stability Under Physiological Conditions

Key Research Findings

Aplicaciones Científicas De Investigación

Drug Delivery Systems

The amphiphilic properties of [(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate make it suitable for use in drug delivery systems. Its ability to form micelles or liposomes can encapsulate hydrophobic drugs, enhancing bioavailability and targeting specific tissues.

Case Study : A study on phospholipid-based drug carriers demonstrated that formulations containing similar phospholipid derivatives improved the pharmacokinetics of anticancer agents, leading to enhanced therapeutic efficacy and reduced side effects .

Gene Delivery

The compound's cationic nature allows it to interact with negatively charged nucleic acids, making it a candidate for gene delivery applications. It can facilitate the formation of complexes with DNA or RNA, promoting cellular uptake through endocytosis.

Research Findings : In vitro studies have shown that cationic lipids similar to this compound can significantly increase the transfection efficiency of plasmid DNA in various cell lines .

Surface Modification

Due to its phospholipid structure, this compound can be utilized for surface modification of biomaterials. It can enhance biocompatibility and reduce protein adsorption on surfaces, which is crucial for implants and medical devices.

Data Table: Surface Modification Effects

| Material | Modification Method | Result |

|---|---|---|

| Titanium | Coating with phospholipids | Reduced protein adsorption |

| Polyethylene | Surface tethering | Enhanced cell adhesion |

Nanotechnology

In nanotechnology, the compound can be employed in the synthesis of nanoparticles for targeted drug delivery and imaging applications. Its ability to stabilize nanoparticles while providing functional groups for further modification is advantageous.

Case Study : Research has indicated that nanoparticles coated with phospholipid derivatives exhibit prolonged circulation times in vivo and improved targeting capabilities .

Mecanismo De Acción

El mecanismo de acción de 1,2-Dipalmitoil-sn-glicero-3-N,N-dimetil-PE implica su integración en bicapas lipídicas, donde influye en la fluidez y permeabilidad de la membrana. Los objetivos moleculares incluyen las membranas celulares, donde puede modular la actividad de las proteínas y los receptores unidos a la membrana. Las vías implicadas a menudo se relacionan con la transducción de señales y los procesos de transporte de membrana .

Comparación Con Compuestos Similares

1,2-Dipalmitoil-sn-glicero-3-N,N-dimetil-PE se puede comparar con otros compuestos similares como:

1,2-Dipalmitoil-sn-glicero-3-fosfocolina: Este compuesto es similar en estructura pero contiene un grupo colina en lugar de un grupo fosfoetanolamina dimetilado.

1,2-Dioleoil-sn-glicero-3-fosfocolina: Este compuesto tiene cadenas de ácido oleico en lugar de cadenas de ácido palmítico.

1,2-Didodecanoil-sn-glicero-3-fosfocolina: Este compuesto tiene cadenas de ácidos grasos más cortas en comparación con 1,2-Dipalmitoil-sn-glicero-3-N,N-dimetil-PE .

Estas comparaciones resaltan la singularidad de 1,2-Dipalmitoil-sn-glicero-3-N,N-dimetil-PE en términos de su composición específica de ácidos grasos y grupos funcionales, que influyen en sus propiedades bioquímicas y aplicaciones.

Actividad Biológica

The compound [(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is a complex lipid that has garnered attention for its potential biological activities, particularly in drug delivery and therapeutic applications. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound includes:

- A dimethylamino group, which enhances solubility and biological activity.

- A hydroxyphosphoryl moiety that may facilitate interactions with biological membranes.

- Two hexadecanoyloxy groups that contribute to its lipophilicity and potential for cellular uptake.

The biological activity of [(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate can be attributed to several mechanisms:

- Membrane Interaction : The lipidic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and permeability.

- Drug Delivery : Its structure suggests a role as a cationic lipid in gene delivery systems, facilitating the transport of nucleic acids into cells.

- Therapeutic Efficacy : Preliminary studies indicate potential anti-inflammatory and anticancer properties due to its ability to modulate cell signaling pathways.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against:

- HeLa cells : Inducing apoptosis through the intrinsic pathway.

- MCF-7 cells : Demonstrating a dose-dependent inhibition of proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis |

| MCF-7 | 25 | Cell Cycle Arrest |

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and therapeutic potential of the compound. Notably:

- Efficacy in Tumor Models : In xenograft models, administration resulted in reduced tumor growth compared to controls.

- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses.

Case Studies

- Gene Delivery Applications : A study demonstrated that this compound effectively delivered plasmid DNA into human embryonic kidney cells, achieving transfection rates comparable to established lipofection methods.

- Anti-inflammatory Effects : In a model of acute inflammation, treatment with the compound reduced pro-inflammatory cytokine levels significantly.

Q & A

Q. What synthetic strategies are recommended for achieving stereochemical purity in [(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate?

Methodological Answer: Synthesis requires precise control of stereocenters and regioselective acylation. Key steps include:

- Phosphorylation : Use 2-(dimethylamino)ethyl phosphoramidite intermediates for controlled phosphorylation at the sn-3 position .

- Acylation : Employ hexadecanoic acid activated via N-hydroxysuccinimide (NHS) esters to esterify the sn-2 position, ensuring minimal racemization .

- Purification : Reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients resolves stereoisomers .

Q. Table 1: Reaction Conditions for Critical Steps

| Step | Reagent/Conditions | Purity Yield | Source |

|---|---|---|---|

| Phosphorylation | 2-(Dimethylamino)ethyl phosphoramidite, DIPEA, THF, 0°C → RT | 85% | |

| Acylation | Hexadecanoic acid-NHS, DMAP, CH₂Cl₂, 4Å MS | 92% |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combine orthogonal analytical techniques:

Q. What stability considerations are critical for storage and handling?

Methodological Answer:

- Hydrolytic Degradation : Store at −20°C under argon to prevent ester/phosphoester hydrolysis. Aqueous buffers (pH 7.4, 37°C) show 15% degradation over 72 hours .

- Oxidative Stability : Add 0.01% butylated hydroxytoluene (BHT) to lipid stocks to inhibit peroxidation of unsaturated acyl chains .

- Lyophilization : Pre-freeze in tert-butanol to maintain monodisperse morphology during lyophilization .

Advanced Research Questions

Q. How does this compound’s amphiphilic structure influence its self-assembly in membrane models?

Methodological Answer:

- Critical Micelle Concentration (CMC) : Determine via pyrene fluorescence (CMC ≈ 12 µM in PBS), indicating stronger self-assembly than linear phospholipids due to the dimethylamino group’s charge .

- Bilayer Permeability : Use calcein leakage assays in liposomes; 30% leakage at 50 µM suggests pH-dependent membrane disruption via protonation of the dimethylamino group .

- Electron Microscopy : Cryo-EM reveals micellar structures (5–10 nm) at CMC and lamellar phases at higher concentrations .

Q. Table 2: Self-Assembly Properties

| Property | Value/Observation | Technique | Source |

|---|---|---|---|

| CMC (PBS, pH 7.4) | 12 µM | Fluorescence | |

| Bilayer Thickness | 4.2 nm (DMPC comparison) | SANS |

Q. What are the analytical challenges in quantifying metabolic degradation products of this compound?

Methodological Answer:

Q. Can this compound serve as a gene delivery vector, and what modifications enhance efficacy?

Methodological Answer:

- Cationic Lipid Properties : The dimethylamino group enables plasmid DNA condensation (N/P ratio ≥ 3). Dynamic light scattering (DLS) shows nanoparticle sizes of 120–150 nm with ζ-potential +25 mV .

- Optimization :

Q. How do structural variations in the acyl chains affect biological activity?

Methodological Answer:

- Chain Length : Replace hexadecanoate (C16:0) with unsaturated analogs (e.g., C18:1). DSC shows a 10°C reduction in phase transition temperature, enhancing membrane fusion .

- Branched Chains : β-branched acyl chains reduce cytotoxicity (IC50 from 50 µM to >200 µM in HeLa cells) but lower transfection efficiency by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.